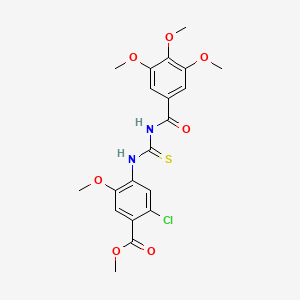
Methyl 2-chloro-5-methoxy-4-(3-(3,4,5-trimethoxybenzoyl)thioureido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-chloro-5-methoxy-4-(3-(3,4,5-trimethoxybenzoyl)thioureido)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxy group, a chloro group, and a thioureido group attached to a benzoate core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-5-methoxy-4-(3-(3,4,5-trimethoxybenzoyl)thioureido)benzoate typically involves multiple steps. One common method includes the reaction of 2-chloro-5-methoxybenzoic acid with 3,4,5-trimethoxybenzoyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the formation of the thioureido linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-chloro-5-methoxy-4-(3-(3,4,5-trimethoxybenzoyl)thioureido)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a methoxybenzoate derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid derivatives, while substitution of the chloro group can produce various substituted benzoate compounds.
Wissenschaftliche Forschungsanwendungen
Methyl 2-chloro-5-methoxy-4-(3-(3,4,5-trimethoxybenzoyl)thioureido)benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which Methyl 2-chloro-5-methoxy-4-(3-(3,4,5-trimethoxybenzoyl)thioureido)benzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thioureido group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s aromatic structure allows it to interact with hydrophobic regions of proteins, affecting their function and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-acetamido-5-chloro-2-methoxybenzoate: This compound shares a similar benzoate core but has different substituents, leading to distinct chemical properties and applications.
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride: Another compound with a methoxy and chloro group, but with a pyridine core instead of a benzoate core.
Uniqueness
Methyl 2-chloro-5-methoxy-4-(3-(3,4,5-trimethoxybenzoyl)thioureido)benzoate is unique due to its combination of functional groups, which confer specific reactivity and interaction capabilities. This makes it a valuable compound for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C20H21ClN2O7S |
|---|---|
Molekulargewicht |
468.9 g/mol |
IUPAC-Name |
methyl 2-chloro-5-methoxy-4-[(3,4,5-trimethoxybenzoyl)carbamothioylamino]benzoate |
InChI |
InChI=1S/C20H21ClN2O7S/c1-26-14-8-11(19(25)30-5)12(21)9-13(14)22-20(31)23-18(24)10-6-15(27-2)17(29-4)16(7-10)28-3/h6-9H,1-5H3,(H2,22,23,24,31) |
InChI-Schlüssel |
YYFJQODSAOMFII-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=C(C=C(C(=C2)Cl)C(=O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


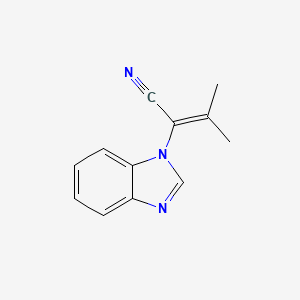
![2,7-bis[(4-methylpiperazin-1-yl)sulfonyl]-4,5-dinitro-9H-fluoren-9-one](/img/structure/B11704477.png)

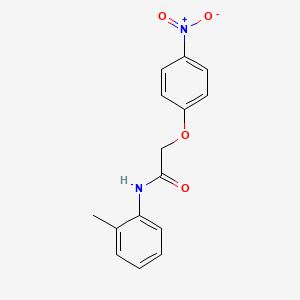
![N-(2,2,2-trichloro-1-{[({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}amino)carbonothioyl]amino}ethyl)acetamide](/img/structure/B11704492.png)
![3-nitro-N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11704493.png)
![(5Z)-5-[(4-chlorophenyl)methylidene]-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11704501.png)
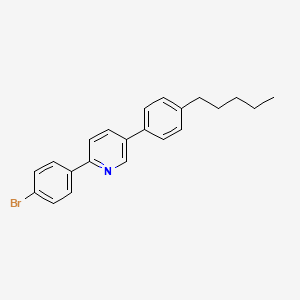
![4-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11704525.png)
![methyl 4-[(E)-{2-[(2-chlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}methyl]benzoate](/img/structure/B11704528.png)
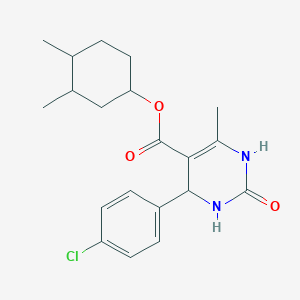
![Ethyl (2E)-5-(4-chlorophenyl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11704544.png)
![N-[3-(acetylamino)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B11704549.png)
![4-Methoxy-N'-[(3E)-2-oxo-1-(prop-2-EN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide](/img/structure/B11704551.png)
